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molecular formula C11H13BrF3NO4S B8538112 4-Bromo-N-(4-hydroxybutyl)-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 871114-08-8

4-Bromo-N-(4-hydroxybutyl)-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No. B8538112
M. Wt: 392.19 g/mol
InChI Key: CKBATPHVGDVWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964643B2

Procedure details

Using a method analogous to that described in Example 1, 4-bromo-2-trifluoromethoxyphenyl sulphonyl chloride was reacted with 4-aminobutanol, and the title compound obtained as a white solid after recrystallisation from ether/petrol. δC (CDCl3, 62.9 MHz): 26.5, 29.4, 43.3, 62.1, 127.3, 131.7, 131.7, 133.1, 135.4 and 137.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1.[NH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22]>>[OH:22][CH2:21][CH2:20][CH2:19][CH2:18][NH:17][S:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[O:12][C:13]([F:16])([F:15])[F:14])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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